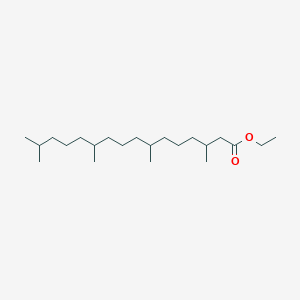

Phytanic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 3,7,11,15-tetramethylhexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-7-24-22(23)17-21(6)16-10-15-20(5)14-9-13-19(4)12-8-11-18(2)3/h18-21H,7-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNOHEMCCBNRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of phytanic acid ethyl ester for research purposes.

An In-depth Technical Guide to the Synthesis of Phytanic Acid Ethyl Ester for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound. It is intended to serve as a technical resource for researchers requiring this compound for metabolic studies, as a reference standard, or for applications in drug development. The document details common synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction to Phytanic Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid obtained in the human diet primarily from dairy products, ruminant fats, and certain fish.[1] Unlike most fatty acids, its methyl branch at the β-position prevents direct metabolism via β-oxidation. Instead, it is degraded in the peroxisomes through an α-oxidation pathway.[2][3]

The accumulation of phytanic acid due to defects in this metabolic pathway leads to the rare but severe autosomal recessive disorder known as Refsum disease, characterized by neurological damage, cardiac abnormalities, and other pathologies.[3][4] Consequently, phytanic acid and its derivatives are crucial for studying peroxisomal disorders and related metabolic pathways.[2] The ethyl ester form is often synthesized for use as an analytical standard, in cell culture studies, or to investigate its biological activities.[5]

Synthesis Methodologies

The synthesis of this compound is most commonly achieved through the direct esterification of phytanic acid with ethanol (B145695). Several methods can be employed, with acid-catalyzed Fischer esterification being a prevalent and straightforward approach.

Fischer-Speier Esterification

This classic method involves reacting phytanic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible, and to drive it towards the product, excess alcohol is used as the solvent and water is removed as it is formed.[6][7]

Thionyl Chloride (SOCl₂) Method

For acid-sensitive substrates or when milder conditions are preferred, a two-step process is effective. First, phytanic acid is converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). The intermediate, phytanoyl chloride, is then reacted with ethanol to yield the ethyl ester. This method is generally high-yielding but requires careful handling of the corrosive reagents.[6]

Enzymatic Esterification

Biocatalytic methods using lipases offer a green and highly specific alternative. Immobilized lipases can catalyze the esterification of phytanic acid and ethanol under mild, solvent-free conditions.[8][9] This approach avoids harsh reagents and can result in high-purity products, though reaction times may be longer.[10]

Quantitative Data Overview

The choice of synthesis method can significantly impact reaction outcomes. The following table summarizes typical quantitative data associated with common esterification techniques for fatty acids, which are analogous to the synthesis of this compound.

| Method | Catalyst/Reagent | Typical Yield | Reaction Time | Purity | Key Advantages | Citations |

| Fischer Esterification | H₂SO₄ or HCl | 70-95% | 2-20 hours | >95% | Cost-effective, simple setup | [7] |

| Thionyl Chloride | SOCl₂, then Ethanol | >90% | 1-3 hours | >98% | High yield, fast reaction | [6] |

| Enzymatic Synthesis | Immobilized Lipase (B570770) | 60-85% | 24-72 hours | >98% | Mild conditions, high specificity | [9] |

Note: Yields and reaction times are estimates based on general fatty acid esterification and may vary depending on the specific scale and reaction conditions.

Experimental Protocols & Workflows

Protocol 1: Acid-Catalyzed Fischer Esterification

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials:

-

Phytanic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phytanic acid (1 equivalent) in a 20-fold molar excess of anhydrous ethanol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 equivalents) to the stirring solution.

-

Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Column Chromatography

The crude product can be purified to >98% purity using silica (B1680970) gel column chromatography.[11]

Procedure:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude ester in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 2% ethyl acetate).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear liquid.[12][13]

Characterization Protocol: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the structure and assess the purity of the final product.[14][15]

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

Spectral Analysis: The successful formation of the ethyl ester is confirmed by the presence of characteristic signals:

-

A quartet at ~4.1 ppm corresponding to the two protons of the ethyl ester methylene (B1212753) group (-O-CH₂ -CH₃).

-

A triplet at ~1.2 ppm corresponding to the three protons of the ethyl ester methyl group (-O-CH₂-CH₃ ).

-

The disappearance of the broad carboxylic acid proton signal from the starting material.

-

Synthesis and Purification Workflow

The overall process from starting material to final product is visualized below.

Caption: General workflow for the synthesis of this compound.

Biological Context: Phytanic Acid Metabolism

Phytanic acid is derived from dietary phytol (B49457), a constituent of chlorophyll.[4] The conversion of phytol to phytanic acid involves oxidation steps, and the subsequent degradation of phytanic acid occurs via α-oxidation in peroxisomes to form pristanic acid, which can then enter the β-oxidation pathway.[2][16] Understanding this pathway is critical in the context of Refsum disease, where a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH) leads to toxic accumulation of phytanic acid.[4]

Caption: Simplified metabolic pathway of phytanic acid.

References

- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - CAS - 3862-29-1 | Axios Research [axios-research.com]

- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. EP3517619A1 - Method for preparing fatty acid ethyl ester - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Two-step synthesis of fatty acid ethyl ester from soybean oil catalyzed by Yarrowia lipolytica lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound - CD Biosynsis [biosynsis.com]

- 13. This compound | 3862-29-1 | INDOFINE Chemical Company [indofinechemical.com]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Phytanic Acid Ethyl Ester: A Pro-Drug Perspective on a Bioactive Fatty Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytanic acid, a branched-chain fatty acid derived from the degradation of phytol, is a significant bioactive molecule implicated in various metabolic and signaling pathways. While the biological roles of phytanic acid are extensively studied, particularly in the context of Refsum disease, the metabolic fate and specific functions of its ethyl ester derivative are less well-characterized. This technical guide consolidates the current understanding of phytanic acid metabolism, positing that phytanic acid ethyl ester likely acts as a pro-drug, rapidly hydrolyzed in vivo to release the biologically active phytanic acid. We delve into the intricacies of phytanic acid's metabolic pathway, its interaction with key nuclear receptors, and its cellular effects. This guide provides quantitative data, detailed experimental protocols, and visual representations of the relevant pathways to support further research and drug development endeavors in this area.

Introduction: The Significance of Phytanic Acid in Metabolism

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated, branched-chain fatty acid that humans acquire primarily through their diet, particularly from dairy products, ruminant fats, and certain fish.[1] Its precursor, phytol, is a component of chlorophyll.[2] Unlike straight-chain fatty acids, the methyl group at the β-carbon of phytanic acid prevents its degradation through the conventional β-oxidation pathway.[3][4] This structural feature necessitates a specialized metabolic route known as α-oxidation, which primarily occurs in the peroxisomes.[4][5]

The accumulation of phytanic acid due to defects in its metabolic machinery leads to a rare and severe autosomal recessive disorder known as Refsum disease, characterized by neurological damage, retinitis pigmentosa, and other systemic abnormalities.[1][6][7] Beyond its role in pathology, phytanic acid is now recognized as a signaling molecule, acting as a ligand for nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs).[8]

This compound: A Pro-Drug Hypothesis

While research has concentrated on phytanic acid, its ethyl ester form is of interest, particularly from a pharmacological and drug delivery perspective. Fatty acid ethyl esters are known to be rapidly hydrolyzed in vivo by various esterases present in the gastrointestinal tract and blood.[9] This rapid conversion releases the parent fatty acid and ethanol (B145695).[9] It is therefore highly probable that this compound functions as a pro-drug, delivering phytanic acid to the systemic circulation and tissues following oral or parenteral administration. The biological effects observed would then be attributable to the released phytanic acid.

The Metabolic Pathway of Phytanic Acid: Peroxisomal α-Oxidation

The catabolism of phytanic acid is a multi-step process localized within the peroxisomes, involving a series of enzymatic reactions collectively known as α-oxidation.[4][10]

The key steps are as follows:

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) thioester, phytanoyl-CoA.[11][12]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by the enzyme phytanoyl-CoA hydroxylase (PHYH) , also known as phytanoyl-CoA dioxygenase.[12][13] This reaction requires Fe(II) and 2-oxoglutarate as co-factors and yields 2-hydroxyphytanoyl-CoA.[14]

-

Cleavage: 2-hydroxyphytanoyl-CoA is subsequently cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[5]

-

Oxidation to Pristanic Acid: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[5]

-

β-Oxidation of Pristanic Acid: Pristanic acid, now with a methyl group at the α-position, can be activated to pristanoyl-CoA and undergo peroxisomal β-oxidation.[4][15]

-

Stereoisomer Conversion: Dietary phytanic acid exists as a mix of stereoisomers. The β-oxidation of the (2R)-pristanoyl-CoA isomer requires its conversion to the (2S)-pristanoyl-CoA form by the enzyme α-methylacyl-CoA racemase (AMACR) .[16][17]

dot

Figure 1: Metabolic pathway of phytanic acid.

Quantitative Data

Table 1: Plasma Concentrations of Phytanic Acid

| Population | Plasma Phytanic Acid Concentration (μmol/L) | Reference(s) |

| Normal Individuals | 0 - 33 | [3] |

| Vegans | 0.86 (geometric mean) | [18][19] |

| Lacto-ovo-vegetarians | 3.93 (geometric mean) | [18][19] |

| Meat-eaters | 5.77 (geometric mean) | [18][19] |

| Patients with Refsum Disease (untreated) | 992 - 6400 | [3] |

| Patients with other forms of Retinitis Pigmentosa | 38 - 192 | [3] |

Table 2: Dose-Dependent Activation of PPARα by Phytanic Acid

| Cell Type | Reporter System | Phytanic Acid Concentration (μM) | Fold Activation of PPARα | Reference(s) |

| HepG2 | GAL4-PPARα LBD | 50 | ~6 | [11] |

| COS-1 | PPRE-driven reporter | 3 | Significant induction | [11] |

| Rat Primary Hepatocytes | 2-Deoxy-D-glucose uptake | Physiological concentrations | Enhanced uptake | [20] |

| Bovine Hepatic Cells | PPAR reporter | 158 | Peak activation | [21] |

Signaling Pathways of Phytanic Acid

Phytanic acid is not merely a metabolic intermediate but also a signaling molecule that can modulate gene expression and cellular processes.

Nuclear Receptor Activation

Phytanic acid is a known ligand for the nuclear receptors PPARα and RXR . Upon binding, it can influence the expression of genes involved in lipid metabolism and energy homeostasis.[22] The activation of PPARα by phytanic acid can induce the expression of enzymes involved in peroxisomal β-oxidation.[23]

dot

Figure 2: Phytanic acid-mediated PPARα/RXR signaling.

Intracellular Calcium Signaling and Mitochondrial Effects

At higher concentrations, as seen in Refsum disease, phytanic acid can have cytotoxic effects. It has been shown to induce a rapid increase in intracellular calcium concentrations, partly by mobilizing calcium from intracellular stores.[24][25] Furthermore, phytanic acid can impact mitochondrial function by dissipating the mitochondrial membrane potential, increasing the production of reactive oxygen species (ROS), and inducing apoptosis.[24][26]

dot

Figure 3: Cellular effects of high phytanic acid concentrations.

Experimental Protocols

Quantification of Phytanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the diagnosis of Refsum disease and for research purposes.

a) Sample Preparation:

-

Internal Standard Addition: To a plasma sample (e.g., 50-200 µL), add a known amount of a deuterated internal standard, such as [3-methyl-²H₃]phytanic acid.[25]

-

Hydrolysis: Perform alkaline hydrolysis of the plasma lipids to release free fatty acids. This can be achieved by adding ethanolic potassium hydroxide (B78521) and heating.[25]

-

Acidification and Extraction: Acidify the sample to protonate the fatty acids and extract them into an organic solvent like hexane.[27]

-

Derivatization: Convert the fatty acids to their methyl esters using a suitable reagent like BF₃-methanol or by using an acidic carrier gas (formic acid in nitrogen) for direct injection.[28][29]

b) GC-MS Analysis:

-

Gas Chromatography: Separate the fatty acid methyl esters on a suitable capillary column (e.g., HP-5MS). A temperature gradient is used for optimal separation.[30]

-

Mass Spectrometry: Use electron impact (EI) ionization and selected ion monitoring (SIM) to detect and quantify the phytanic acid methyl ester and the internal standard based on their characteristic mass-to-charge ratios (m/z).[8][30]

dot

Figure 4: Workflow for phytanic acid quantification by GC-MS.

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

-

Enzyme Source: Recombinant human PHYH expressed in E. coli or cell lysates.[17][31]

-

Substrate: Synthesized phytanoyl-CoA.

-

Cofactors: The reaction mixture should contain Fe(II), 2-oxoglutarate, ascorbate, and unexpectedly, GTP or ATP and Mg²⁺ have been shown to be required for the recombinant enzyme.[17]

-

Reaction: Incubate the enzyme with the substrate and cofactors at 37°C.

-

Product Detection: The formation of 2-hydroxyphytanoyl-CoA can be monitored by methods such as:

-

High-Performance Liquid Chromatography (HPLC): Separate the substrate and product, and quantify by UV detection.

-

Mass Spectrometry: Confirm the identity of the product.

-

Coupled Assay: Measure the consumption of 2-oxoglutarate.[31]

-

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

Several methods are available to measure the epimerization of (2R)- to (2S)-methylacyl-CoA esters.

a) Continuous Assay using Circular Dichroism (CD):

-

Substrate: A chiral substrate that exhibits a change in its CD spectrum upon epimerization, such as (2R)- or (2S)-ibuprofenoyl-CoA.[32]

-

Enzyme: Purified recombinant AMACR.[32]

-

Measurement: Monitor the change in ellipticity at a specific wavelength (e.g., 279 nm for ibuprofenoyl-CoA) over time. The rate of change is proportional to the enzyme activity.[32]

b) NMR-Based Assay:

-

Substrate: (R)- or (S)-2-methylacyl-CoA esters.

-

Reaction: Incubate the substrate with AMACR in a buffer containing deuterium (B1214612) oxide (²H₂O).[33]

-

Analysis: The enzyme-catalyzed removal and replacement of the α-proton with deuterium leads to the collapse of the α-methyl doublet to a singlet in the ¹H NMR spectrum. The rate of this conversion can be monitored over time to determine enzyme activity.[33][34]

Conclusion and Future Directions

The biological role of phytanic acid in metabolism is multifaceted, extending from being a key player in a specific metabolic disorder to a signaling molecule that influences gene expression. While this compound has not been a primary focus of research, the available evidence strongly suggests it functions as a pro-drug, rapidly delivering phytanic acid to the body. This understanding opens up possibilities for using the ethyl ester as a tool to study the effects of phytanic acid in a controlled manner and potentially for therapeutic applications where modulation of phytanic acid levels is desired.

Future research should focus on directly confirming the in vivo hydrolysis kinetics of this compound and comparing its bioavailability and pharmacokinetic profile to that of free phytanic acid. Further elucidation of the downstream targets of phytanic acid-activated signaling pathways will also be crucial in fully understanding its physiological and pathological roles. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this intriguing branched-chain fatty acid and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. constantsystems.com [constantsystems.com]

- 3. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phytanic acid induces Neuro2a cell death via histone deacetylase activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Phytyl fatty acid esters in vegetables pose a risk for patients suffering from Refsum’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytanic acid, a natural peroxisome proliferator‐activated receptor agonist, regulates glucose metabolism in rat primary hepatocytes | Semantic Scholar [semanticscholar.org]

- 17. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 19. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. biosave.com [biosave.com]

- 27. scispace.com [scispace.com]

- 28. Phytanic Acid Activates the Peroxisome Proliferator-activated Receptor α (PPARα) in Sterol Carrier Protein 2-/ Sterol Carrier Protein x-deficient Mice* | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

- 30. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 31. Structure-function analysis of phytanoyl-CoA 2-hydroxylase mutations causing Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A continuous assay for alpha-methylacyl-coenzyme A racemase using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

An In-depth Technical Guide on the Biochemical Pathways of Phytanic Acid and Phytanic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical pathways of phytanic acid and its synthetic counterpart, phytanic acid ethyl ester. Phytanic acid, a branched-chain fatty acid derived from dietary sources, undergoes a unique metabolic process known as alpha-oxidation, primarily within the peroxisomes. Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the rare autosomal recessive disorder, Refsum disease. Understanding the metabolic fate of phytanic acid and its derivatives is crucial for the development of therapeutic strategies for this and other related peroxisomal disorders. This document details the enzymatic steps, intermediates, and cellular localization of phytanic acid metabolism. It further elucidates the presumed pathway for this compound, which is believed to undergo hydrolysis to yield free phytanic acid prior to entering the alpha-oxidation cascade. This guide consolidates quantitative data, outlines detailed experimental protocols for the analysis of these compounds, and provides visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Biochemical Pathway of Phytanic Acid

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a saturated branched-chain fatty acid that humans acquire through the diet, primarily from dairy products, ruminant fats, and certain fish.[1] Due to the presence of a methyl group on the β-carbon (C3), phytanic acid cannot be metabolized through the typical β-oxidation pathway.[2] Instead, it undergoes a process called alpha-oxidation, which occurs predominantly in the peroxisomes.[2][3]

The alpha-oxidation of phytanic acid is a multi-step process involving several key enzymes:

-

Activation to Phytanoyl-CoA: The first step is the activation of phytanic acid to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase.[3]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This reaction is catalyzed by the enzyme phytanoyl-CoA hydroxylase (PHYH), an Fe(II) and 2-oxoglutarate-dependent oxygenase.[4] This is the rate-limiting step in the alpha-oxidation pathway and is the primary enzymatic defect in Adult Refsum disease.[4]

-

Cleavage: 2-hydroxyphytanoyl-CoA is subsequently cleaved into pristanal (B217276) and formyl-CoA by the enzyme 2-hydroxyphytanoyl-CoA lyase.[2]

-

Oxidation to Pristanic Acid: Pristanal is then oxidized to pristanic acid by an aldehyde dehydrogenase.[2]

-

β-Oxidation of Pristanic Acid: Pristanic acid, now lacking the β-methyl group that hindered β-oxidation, can be activated to pristanoyl-CoA and subsequently undergo peroxisomal β-oxidation.[5]

Signaling and Pathophysiological Roles of Phytanic Acid

Phytanic acid is not merely a metabolic intermediate; it also possesses signaling properties. It has been shown to be a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[6] This interaction suggests that phytanic acid may play a role in modulating its own metabolism. The accumulation of phytanic acid, as seen in Refsum disease, is associated with a range of clinical manifestations, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[4]

Quantitative Data on Phytanic Acid

| Parameter | Healthy Individuals | Patients with Refsum Disease | Reference |

| Plasma Phytanic Acid Concentration | 0.04 - 11.5 µM | > 200 µM (often in the millimolar range) | [7] |

| Phytanic Acid Alpha-Oxidation Rate in Fibroblasts (% of control) | 100% | 5% | [8] |

Biochemical Pathway of this compound

This compound is an ethylated form of phytanic acid. While direct studies on the complete metabolic pathway of this compound are limited, the established metabolism of other fatty acid ethyl esters (FAEEs) provides a strong basis for its presumed biochemical fate. FAEEs are known to be rapidly hydrolyzed in vivo by various esterases.[9] Therefore, it is highly probable that this compound first undergoes hydrolysis to yield phytanic acid and ethanol (B145695).

The primary enzymes responsible for the hydrolysis of FAEEs are carboxylesterases, which are widely distributed in various tissues, including the liver and intestines.[10] Human carboxylesterase 1 (CES1) is highly expressed in the liver, while CES2 is predominantly found in the intestine.[10]

Once hydrolyzed, the resulting phytanic acid is expected to enter the same peroxisomal alpha-oxidation pathway as dietary phytanic acid.

Presumed Signaling Roles of this compound

The direct signaling roles of this compound are not well-characterized. However, as it is likely a pro-drug of phytanic acid, its biological effects are expected to be mediated through the actions of its hydrolysis product, phytanic acid, including its interaction with PPARα.

Comparative Overview

The core difference in the biochemical pathways of phytanic acid and this compound lies in the initial processing steps. Phytanic acid directly enters the alpha-oxidation pathway after activation to its CoA ester. In contrast, this compound requires an initial hydrolysis step to liberate the free fatty acid before it can be metabolized. The rate and efficiency of this hydrolysis will be a key determinant of the overall metabolic flux and potential biological activity of the ethyl ester form.

Experimental Protocols

Quantification of Phytanic Acid in Plasma

This protocol is based on gas chromatography-mass spectrometry (GC-MS), a standard method for the analysis of phytanic acid.

4.1.1. Sample Preparation

-

To 100 µL of plasma, add an internal standard (e.g., [2H3]-phytanic acid).

-

Perform alkaline hydrolysis by adding 1 mL of 0.5 M KOH in ethanol and incubating at 70°C for 60 minutes to release phytanic acid from lipid esters.

-

Acidify the sample with 0.5 mL of 6 M HCl.

-

Extract the fatty acids with 2 x 2 mL of hexane (B92381).

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Derivatize the fatty acids to their methyl esters by adding 1 mL of 2% (v/v) H2SO4 in methanol (B129727) and incubating at 60°C for 60 minutes.

-

Add 1 mL of water and extract the fatty acid methyl esters with 2 x 2 mL of hexane.

-

Evaporate the hexane extract and reconstitute the residue in a suitable solvent for GC-MS analysis.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5975C or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of phytanic acid methyl ester and the internal standard.

In Vitro Phytanic Acid Alpha-Oxidation Assay in Cultured Fibroblasts

This assay measures the rate of alpha-oxidation by quantifying the release of 14CO2 from [1-14C]-phytanic acid.[8]

4.2.1. Cell Culture and Incubation

-

Culture human skin fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Seed cells in 24-well plates and grow to confluence.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add 0.5 mL of incubation medium containing 10 µM [1-14C]-phytanic acid (specific activity ~50 mCi/mmol) complexed to bovine serum albumin (BSA).

-

Seal the wells with airtight caps (B75204) equipped with a center well containing a piece of filter paper soaked in 1 M NaOH to trap the released 14CO2.

-

Incubate the plates at 37°C for 2-4 hours.

4.2.2. Measurement of 14CO2

-

Stop the reaction by injecting 0.1 mL of 6 M HCl into each well.

-

Continue the incubation for an additional 60 minutes to ensure complete trapping of 14CO2.

-

Remove the filter paper from the center well and place it in a scintillation vial.

-

Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Determine the protein content of each well for normalization.

Visualizations

Biochemical Pathway of Phytanic Acid

Caption: Peroxisomal alpha-oxidation of phytanic acid.

Presumed Biochemical Pathway of this compound

Caption: Presumed hydrolysis of this compound.

Experimental Workflow for Phytanic Acid Quantification

Caption: Workflow for GC-MS analysis of phytanic acid.

References

- 1. Palmitoyl-coenzyme A synthetase. Mechanism of reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Refsum disease: a defect in the alpha-oxidation of phytanic acid in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytanic acid stimulates glucose uptake in a model of skeletal muscles, the primary porcine myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. polimer-itn.eu [polimer-itn.eu]

- 7. The hydrolysis of fatty acid ethyl esters in low-density lipoproteins by red blood cells, white blood cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Presence of Phytanic Acid Ethyl Ester: A Technical Guide to its Natural Occurrence and Analysis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phytanic acid, a branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll (B73375), is a well-documented component of the human diet, primarily obtained from ruminant fats and certain fish. Its accumulation in the body is linked to the rare inherited metabolic disorder, Refsum disease. While the metabolism and physiological roles of phytanic acid are extensively studied, the natural occurrence of its ethyl ester derivative remains largely unsubstantiated in scientific literature. This technical guide directly addresses the inquiry into phytanic acid ethyl ester, clarifying its apparent absence in natural biological systems based on current knowledge. Instead, this document provides a comprehensive overview of the natural occurrence of phytanic acid and its related esters, such as phytyl fatty acid esters, which are found in some plant sources. Furthermore, this guide details the metabolic pathways of phytanic acid, presents quantitative data on its prevalence in various sources, and offers established experimental protocols for its extraction and analysis, thereby serving as a critical resource for professionals in research and drug development.

The Question of this compound's Natural Occurrence

A thorough review of existing scientific literature reveals a notable lack of evidence for the natural occurrence of this compound in organisms. While methods for the synthesis and detection of fatty acid ethyl esters (FAEEs) in biological specimens exist, particularly as markers of ethanol (B145695) metabolism, these studies do not specifically report the presence of this compound as a naturally occurring compound.[1][2][3] The primary focus of research has been on free phytanic acid and, to a lesser extent, phytyl esters of various fatty acids.

It is plausible that the query for "this compound" may stem from a conflation with "phytyl fatty acid esters," which have been identified in certain vegetables.[4] Phytyl fatty acid esters consist of phytol esterified to a fatty acid, whereas this compound would involve the esterification of phytanic acid with ethanol. Given the exogenous origin of phytanic acid and the specific metabolic pathways for ethanol, the natural, significant presence of their combined ester is not a documented phenomenon.

Natural Occurrence of Phytanic Acid and Related Esters

Phytanic acid is not synthesized by the human body and its presence is entirely of exogenous origin.[4] The primary dietary sources are products from ruminant animals, such as dairy and meat, and certain types of fish.[5][6] Ruminants and some marine organisms ingest chlorophyll from plants and algae. Microorganisms in their digestive tracts break down chlorophyll, releasing phytol, which is then converted to phytanic acid and stored in their fat.[7][8]

More recently, phytyl fatty acid esters (PFAE) have been identified in vegetables such as bell peppers and rocket salad.[4] These compounds consist of trans-phytol esterified with a fatty acid.[4] In vitro digestion studies have shown that these esters can be cleaved in the human digestive system, releasing free trans-phytol, which is a direct precursor to phytanic acid.[4]

Quantitative Data on Phytanic Acid and Phytyl Fatty Acid Ester Content

The following table summarizes the quantitative data on the concentration of phytanic acid and its precursors in various food sources.

| Food Source | Compound | Concentration | Reference |

| Red Bell Pepper | Phytyl Fatty Acid Esters | 0.9–11.2 mg/100 g fresh weight | [4] |

| Yellow Bell Pepper | Phytyl Fatty Acid Esters | 0.9–11.2 mg/100 g fresh weight | [4] |

| Rocket Salad | Phytyl Fatty Acid Esters | up to 4.2 mg/100 g fresh weight (trans-phytol bound in PFAE) | [4] |

| Ruminant Meat | Phytanic Acid | High, contributes significantly to dietary intake | [6] |

| Dairy Products | Phytanic Acid | High, contributes significantly to dietary intake | [5][6] |

| Fatty Fish | Phytanic Acid | Present, contributes to dietary intake | [5][6] |

| Human Plasma (Meat-eaters) | Phytanic Acid | 5.77 µmol/L (geometric mean) | [9][10] |

| Human Plasma (Vegetarians) | Phytanic Acid | 3.93 µmol/L (mean) | [9][10] |

| Human Plasma (Vegans) | Phytanic Acid | 0.86 µmol/L (geometric mean) | [9][10] |

| Human Serum (Controls) | Phytanic Acid | 1.86 - 5.1 mg/L | [11] |

Metabolic Pathways of Phytanic Acid

The metabolism of phytanic acid is a critical area of study, particularly due to its implications in Refsum disease, a condition characterized by a deficiency in the enzymes required for its degradation.[4][12]

Conversion of Phytol to Phytanic Acid

Dietary phytol, either free or released from phytyl fatty acid esters, is converted to phytanic acid. This process is believed to occur via a three-step enzymatic pathway involving oxidation to phytenal, further oxidation to phytenic acid, and finally, reduction of the double bond to yield phytanic acid.[13] Studies in rat liver have shown that the conversion of phytenic acid to its CoA ester, phytenoyl-CoA, is a more efficient substrate for the final reduction step.[13] This conversion primarily takes place in the mitochondria and peroxisomes.[13][14][15]

Figure 1: Simplified workflow for the conversion of dietary phytol to phytanic acid.

Alpha-Oxidation of Phytanic Acid

Due to a methyl group at the β-carbon position, phytanic acid cannot be degraded by the typical β-oxidation pathway.[4][16] Instead, it undergoes α-oxidation in the peroxisomes.[5][16][17] This pathway involves the removal of one carbon atom from the carboxyl end. The process begins with the activation of phytanic acid to phytanoyl-CoA, followed by hydroxylation, cleavage to pristanal (B217276) and formyl-CoA, and subsequent oxidation to pristanic acid.[5][18] Pristanic acid, now with a methyl group at the α-position, can then be degraded via peroxisomal β-oxidation.[5][16]

Figure 2: The peroxisomal α-oxidation pathway of phytanic acid.

Role in Cellular Signaling

Phytanic acid is not merely a metabolic byproduct; it also functions as a signaling molecule. It has been identified as a ligand for the peroxisome proliferator-activated receptor alpha (PPARα) and retinoid X receptors (RXRs).[19][20][21] By activating these nuclear receptors, phytanic acid can influence the expression of genes involved in lipid and glucose metabolism.[19] This has led to research into its potential therapeutic roles in conditions like type 2 diabetes and obesity.[21]

Experimental Protocols

Accurate quantification of phytanic acid in biological samples is crucial for both research and clinical diagnostics. The following sections provide an overview of established protocols for lipid extraction and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Biological Tissues

Several methods are available for the extraction of lipids from tissues, with the Folch and Bligh-Dyer methods being the most common.[22][23] The choice of method may depend on the specific tissue type and the lipid classes of interest.[22]

General Protocol for Lipid Extraction (Modified Folch Method):

-

Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a chloroform:methanol (B129727) (2:1, v/v) solution.[24][25] An internal standard, such as a non-naturally occurring fatty acid, should be added at this stage for accurate quantification.

-

Phase Separation: Add water or a saline solution to the homogenate to induce phase separation. The mixture should be vortexed thoroughly and then centrifuged to separate the layers.[24][25]

-

Collection of Lipid Layer: The lower, organic phase containing the lipids is carefully collected.[24]

-

Washing: The organic phase is washed with a salt solution to remove any non-lipid contaminants.

-

Drying: The solvent from the final organic phase is evaporated under a stream of nitrogen gas.[25] The dried lipid extract can then be stored at -80°C until analysis.

Figure 3: Experimental workflow for lipid extraction from biological tissues.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the sensitive and specific quantification of fatty acids, including phytanic acid.[9][26][27]

Protocol for GC-MS Analysis of Phytanic Acid:

-

Derivatization: The fatty acids in the dried lipid extract are converted to their more volatile methyl esters (FAMEs) by incubation with a methylating agent, such as boron trifluoride in methanol or methanolic HCl.[26][28]

-

Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.[26]

-

GC-MS Analysis:

-

Injection: An aliquot of the FAME extract is injected into the GC-MS system.

-

Separation: The FAMEs are separated on a capillary column (e.g., BPX5).[26] The oven temperature is programmed to ramp up to achieve optimal separation.

-

Detection: The separated FAMEs are ionized (e.g., by electron ionization) and detected by the mass spectrometer.[26]

-

Quantification: Phytanic acid methyl ester is identified by its specific retention time and mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.[26][27]

-

Conclusion

References

- 1. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. Phytyl fatty acid esters in vegetables pose a risk for patients suffering from Refsum’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]

- 13. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of phytol-phytanate conversion activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro conversion of phytol to phytanic acid in rat liver: subcellular distribution of activity and chemical characterization of intermediates using a new bromination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The chlorophyll-derived metabolite phytanic acid induces white adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 25. Extraction and analysis of liver lipids [protocols.io]

- 26. Phytanic acid: measurement of plasma concentrations by gas–liquid chromatography–mass spectrometry analysis and associations with diet and other plasma fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 27. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Conversion of Phytol to Phytanic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of phytol (B49457) to phytanic acid, a critical pathway in lipid metabolism with implications for several metabolic disorders, including Refsum disease. The guide details the multi-step enzymatic cascade, presents quantitative data, outlines experimental protocols for studying this conversion, and discusses the subsequent esterification to phytanic acid ethyl ester, a compound often used as an analytical standard.

Introduction to Phytanic Acid Metabolism

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid derived from the metabolism of phytol, an isoprenoid alcohol found abundantly in nature as part of the chlorophyll (B73375) molecule.[1][2][3] In humans, the primary dietary sources of phytanic acid are dairy products, ruminant meats, and certain fish, where phytol has been converted to phytanic acid by microorganisms in the rumen.[4][5] Humans can also convert free dietary phytol into phytanic acid.[4][6]

The metabolism of phytanic acid is crucial, as its accumulation is toxic and leads to severe neurological and physiological symptoms characteristic of Refsum disease, an inherited metabolic disorder.[7][8][9] The degradation of phytanic acid occurs via α-oxidation in peroxisomes, as its β-methyl group prevents standard β-oxidation.[8][10][11] Understanding the enzymatic conversion of phytol to phytanic acid is fundamental for developing therapeutic strategies for these conditions.

The Enzymatic Pathway: From Phytol to Phytanic Acid

The conversion of phytol to phytanic acid is not a single step but a multi-enzyme process occurring across different subcellular compartments, including the endoplasmic reticulum, peroxisomes, and mitochondria.[1][2][3] The pathway involves an initial oxidation of the alcohol to an acid, followed by activation to a CoA-ester and a final reduction.

The generally accepted enzymatic steps are as follows:

-

Oxidation to Phytenal : Phytol is first oxidized to its corresponding aldehyde, phytenal. This step is catalyzed by an alcohol dehydrogenase.[1]

-

Oxidation to Phytenic Acid : Phytenal is further oxidized to phytenic acid by a fatty aldehyde dehydrogenase.[1]

-

Activation to Phytenoyl-CoA : Phytenic acid is activated to its coenzyme A (CoA) ester, phytenoyl-CoA. This reaction is carried out by an acyl-CoA synthetase and can occur in both the endoplasmic reticulum and peroxisomes.[1][2][4]

-

Reduction to Phytanoyl-CoA : Finally, the double bond in phytenoyl-CoA is reduced to yield phytanoyl-CoA. This step is catalyzed by phytenoyl-CoA reductase and has been observed in both peroxisomes and mitochondria.[2][3] Phytanoyl-CoA can then be hydrolyzed to phytanic acid or enter the α-oxidation pathway.[4]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic cascade from phytol to phytanic acid, highlighting the enzymes and subcellular locations involved.

Caption: The multi-step enzymatic conversion of phytol to phytanoyl-CoA and phytanic acid.

Quantitative Data and Enzyme Kinetics

Quantitative analysis of the phytol conversion pathway is essential for understanding its efficiency and regulation. While comprehensive kinetic data for all enzymes in all species is not available, studies in rat liver models have provided valuable insights.

| Enzyme / Process | Substrate(s) | Product(s) | Cofactor(s) | Apparent Km | Subcellular Location | Reference(s) |

| Phytol Conversion | Phytol | Phytanic Acid | NAD+ | 11.1-14.3 µM (for Phytol) | Mitochondria, Microsomes | [12] |

| Phytenic Acid Reduction | Phytenic Acid | Phytanic Acid | NADPH | 25 µM (for NADPH) | Mitochondria, Peroxisomes | [2] |

| Phytenoyl-CoA Reductase | Phytenoyl-CoA | Phytanoyl-CoA | NADPH | Not specified | Mitochondria, Peroxisomes | [3] |

| Acyl-CoA Synthetase | Phytenic Acid, CoA | Phytenoyl-CoA | ATP | Not specified | ER, Peroxisomes | [1][4] |

Note: The reduction of phytenoyl-CoA is reported to be much more efficient than the direct reduction of phytenic acid.[2][3]

Experimental Protocols

Investigating the enzymatic conversion of phytol requires robust in vitro assays and analytical methods. The following sections describe a generalized protocol based on methodologies reported for rat liver tissue.

In Vitro Conversion Assay

This protocol describes the basic steps to measure the conversion of phytol to its metabolites in a liver homogenate.

-

Tissue Homogenization :

-

Homogenize fresh or frozen liver tissue in a cold buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

-

Prepare subcellular fractions (mitochondrial, microsomal) via differential centrifugation if required.[12][13]

-

Determine the protein concentration of the homogenate or fractions using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture :

-

In a reaction tube, combine the following components:

-

Liver homogenate (e.g., up to 200 µg of mitochondrial protein).[12]

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Substrate: [1-³H]phytol or unlabeled phytol (e.g., 10-50 µM).

-

Optional: ATP and Coenzyme A to facilitate the formation of CoA esters.

-

-

-

Incubation :

-

Reaction Termination and Extraction :

-

Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform:methanol (2:1 v/v), to create a Folch partition.[12]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Product Analysis and Quantification

-

Separation :

-

The extracted lipids can be separated using thin-layer chromatography (TLC). A bromination-TLC procedure has been developed to effectively separate phytol from its metabolites.[13]

-

Alternatively, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for better resolution and quantification.

-

-

Identification and Quantification :

-

For radiolabeled substrates, quantification can be achieved by scintillation counting of the spots or fractions corresponding to phytanic acid.

-

For unlabeled substrates, Mass Spectrometry (MS) coupled with GC (GC-MS) is the gold standard for positive identification and quantification of phytanic acid and its intermediates.[2]

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro phytol conversion experiment.

Caption: A typical workflow for studying phytol-to-phytanic acid conversion in vitro.

Synthesis of this compound

This compound is not a primary biological metabolite but is commonly used as a reference standard in analytical chemistry for the accurate quantification of phytanic acid in biological samples.[14][15][16] While specific enzymatic pathways for its direct synthesis from phytol are not well-documented, it can be produced from phytanic acid via standard esterification methods.

Chemical Synthesis (Fischer Esterification)

A straightforward and common method for synthesizing this compound is through acid-catalyzed esterification.

-

Reactants : Dissolve phytanic acid in a large excess of anhydrous ethanol.

-

Catalyst : Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reaction : Reflux the mixture for several hours to drive the equilibrium towards the ester product.

-

Workup : After cooling, neutralize the acid catalyst. Use a solvent extraction (e.g., with hexane (B92381) or diethyl ether) and wash with water and brine to isolate the crude product.

-

Purification : Purify the resulting this compound using column chromatography on silica (B1680970) gel.

Potential Enzymatic Synthesis

Although not the primary focus of metabolic studies, enzymatic synthesis using lipases is a viable and "greener" alternative for producing fatty acid esters. This approach could be applied to phytanic acid:

-

Enzyme : A non-specific lipase (B570770) (e.g., from Candida antarctica, Lipase B).

-

Substrates : Phytanic acid and ethanol.

-

Solvent : A non-polar organic solvent (e.g., hexane) to minimize hydrolysis and shift the equilibrium towards ester synthesis.

-

Conditions : Incubate at a controlled temperature (e.g., 40-60°C) with shaking.

-

Purification : The purification process would be similar to that for chemical synthesis.

This biocatalytic approach offers high specificity and milder reaction conditions compared to traditional chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the final step in the conversion of phytol into phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 9. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of phytol-phytanate conversion activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro conversion of phytol to phytanic acid in rat liver: subcellular distribution of activity and chemical characterization of intermediates using a new bromination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | CAS No- 3862-29-1 | NA [chemicea.com]

- 15. This compound - CAS - 3862-29-1 | Axios Research [axios-research.com]

- 16. larodan.com [larodan.com]

A Technical Guide to High-Purity Phytanic Acid Ethyl Ester for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of high-purity phytanic acid ethyl ester, its commercial availability, and its application in biological research, with a focus on its role in cellular signaling pathways.

Introduction to Phytanic Acid and its Ethyl Ester

Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid present in the human diet, primarily derived from the degradation of phytol (B49457), a constituent of chlorophyll.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized through the typical β-oxidation pathway. Instead, it undergoes α-oxidation within peroxisomes.[1] The accumulation of phytanic acid is associated with several inherited metabolic disorders, most notably Adult Refsum disease, making it a molecule of significant interest in biomedical research.[1]

This compound is the ethyl ester derivative of phytanic acid. In a research setting, the ethyl ester form can offer advantages in terms of solubility and handling. It is presumed that once introduced into a cellular context, intracellular esterases hydrolyze the ethyl ester to release the biologically active phytanic acid.

Commercial Suppliers of High-Purity this compound

High-purity this compound (>98%) is available from several commercial suppliers, ensuring its accessibility for research purposes. The compound is typically supplied as a liquid. Below is a summary of key information from various suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Physical State |

| CD Biosynsis | 3862-29-1 | C22H44O2 | 340.58 | >98% | Liquid |

| Larodan | 3862-29-1 | C22H44O2 | 340.58 | >98% | Liquid |

| INDOFINE Chemical Company | 3862-29-1 | C22H44O2 | 340.58 | >98% | Liquid |

| Pharmaffiliates | 3862-29-1 | C22H44O2 | 340.59 | Not specified | Not specified |

| Chemicea Pharmaceuticals | 3862-29-1 | C22H44O2 | 340.6 | Not specified | Not specified |

| MedChemExpress | 3862-29-1 | C22H44O2 | 340.59 | Not specified | Not specified |

Biological Significance and Signaling Pathways

Phytanic acid is a biologically active molecule that primarily functions through two key pathways: peroxisomal α-oxidation and as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisomal α-Oxidation of Phytanic Acid

The breakdown of phytanic acid is a critical metabolic process that occurs in the peroxisome. A defect in this pathway leads to the accumulation of phytanic acid, causing the neurological and other symptoms associated with Adult Refsum disease.

Phytanic Acid as a PPAR Agonist

Phytanic acid has been identified as a natural ligand and activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[2][3][4] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation.[5] The activation of PPARs by phytanic acid links dietary lipid intake to the regulation of metabolic pathways.

Experimental Protocols

While specific protocols for this compound are not abundant in the literature, its use is predicated on its intracellular conversion to phytanic acid. Therefore, protocols established for phytanic acid can be adapted. It is crucial to ensure complete hydrolysis of the ester for biological activity, which is generally assumed to be carried out by intracellular esterases.

Preparation of Stock Solutions

For in vitro experiments, a stock solution of this compound should be prepared in a suitable organic solvent, such as ethanol (B145695) or DMSO.[6] The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol for a 100 mM Stock Solution in Ethanol:

-

Weigh out 34.1 mg of this compound (MW: 340.58 g/mol ).

-

Dissolve in 1 mL of absolute ethanol.

-

Vortex until fully dissolved.

-

Store at -20°C.

Adipocyte Differentiation Assay

Phytanic acid has been shown to induce the differentiation of preadipocytes into mature adipocytes, a process largely mediated by PPARγ activation.[7]

Protocol for 3T3-L1 Adipocyte Differentiation:

-

Seed 3T3-L1 preadipocytes in a 24-well plate and grow to confluence in DMEM with 10% fetal bovine serum.

-

Two days post-confluence, induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI medium).

-

Add this compound (from a stock solution) to the MDI medium at desired concentrations (e.g., 10-100 µM).

-

After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, and the corresponding concentration of this compound.

-

Replenish the medium every 48 hours.

-

After 8-10 days, assess adipocyte differentiation by staining for lipid droplets with Oil Red O.

PPARα Transactivation Assay

This assay measures the ability of a compound to activate PPARα, leading to the expression of a reporter gene.

Protocol for a Luciferase-Based Transactivation Assay:

-

Co-transfect cells (e.g., HEK293T or HepG2) with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

-

After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1-100 µM).

-

Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (e.g., ethanol or DMSO).

-

After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of phytanic acid and its ethyl ester in biological samples.

Sample Preparation for Intracellular Analysis:

-

After incubation with this compound, wash cells with PBS and harvest.

-

Perform a lipid extraction using a suitable solvent system, such as a modified Folch method with chloroform (B151607) and methanol.

-

For the analysis of phytanic acid, the ethyl ester must be hydrolyzed, and the resulting fatty acid is typically derivatized (e.g., to its methyl ester) to improve its volatility for GC analysis.

-

The sample is then injected into the GC-MS for separation and detection.

Experimental and Analytical Workflows

The following diagrams illustrate typical workflows for studying the biological effects of this compound.

Conclusion

High-purity this compound is a valuable tool for researchers studying lipid metabolism, nuclear receptor signaling, and the pathophysiology of diseases such as Adult Refsum disease. Its commercial availability and the well-characterized biological pathways of its active form, phytanic acid, provide a solid foundation for its use in a variety of in vitro and in vivo experimental models. This guide provides a starting point for researchers to design and execute experiments to further elucidate the roles of this important branched-chain fatty acid.

References

- 1. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanic acid is ligand and transcriptional activator of murine liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. The chlorophyll-derived metabolite phytanic acid induces white adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phytanic Acid Metabolism in Peroxisomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytanic acid, a branched-chain fatty acid derived from the degradation of chlorophyll, is a significant component of the human diet, found primarily in dairy products, meat from ruminants, and certain fish. Unlike straight-chain fatty acids, the presence of a methyl group on the β-carbon of phytanic acid prevents its degradation through the conventional β-oxidation pathway. Consequently, a specialized metabolic route, known as α-oxidation, is employed within the peroxisomes to metabolize this fatty acid. This guide provides a comprehensive technical overview of the peroxisomal metabolism of phytanic acid, including the core biochemical pathways, key enzymatic players, regulatory mechanisms, and associated pathologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders and peroxisomal biology.

The Core Pathway: α-Oxidation of Phytanic Acid

The catabolism of phytanic acid is initiated by a single cycle of α-oxidation, which occurs exclusively in the peroxisomes. This process shortens the fatty acid by one carbon atom, yielding pristanic acid, which can then be further degraded via β-oxidation. The α-oxidation of phytanic acid involves a series of enzymatic reactions:

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon to form 2-hydroxyphytanoyl-CoA. This crucial step is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[1] This enzyme is the primary site of the genetic defect in classic Refsum disease.

-

Cleavage: The 2-hydroxyphytanoyl-CoA is subsequently cleaved into pristanal (B217276) and formyl-CoA. This reaction is catalyzed by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[2][3][4][5]

-

Oxidation: Finally, pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

The resulting pristanic acid, now lacking the β-methyl group that hindered β-oxidation, can be activated to pristanoyl-CoA and undergo peroxisomal β-oxidation.

Subsequent Metabolism: β-Oxidation of Pristanic Acid

Pristanoyl-CoA undergoes three cycles of β-oxidation within the peroxisomes, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA. These products are then transported to the mitochondria for further metabolism.

Data Presentation: Quantitative Insights into Phytanic Acid Metabolism

Enzyme Kinetics

Understanding the kinetic properties of the key enzymes in phytanic acid metabolism is crucial for comprehending the pathway's efficiency and the impact of genetic mutations.

| Enzyme | Substrate | Apparent Km | Vmax | Source |

| Phytanoyl-CoA Hydroxylase (PAHX) | 2-Oxoglutarate | 51.4 ± 15.6 µM | 246 ± 17 nmol/min/mg | [1] |

| Phytanoyl-CoA | ~30 µM | [1] | ||

| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 µM | [6] |

Metabolite Concentrations in Health and Disease

The accumulation of phytanic and pristanic acid is a hallmark of several peroxisomal disorders. The following table summarizes the typical plasma concentrations of these fatty acids in healthy individuals and in patients with various peroxisomal biogenesis disorders (PBDs) and Refsum disease.

| Condition | Phytanic Acid (µmol/L) | Pristanic Acid (µmol/L) | Source(s) |

| Healthy Controls | |||

| Neonates | 0.0 - 0.5 | 0.0 - 0.2 | [1][2][7][8] |

| Infants (< 1 year) | 0.0 - 2.0 | 0.0 - 0.5 | [1][2][7][8] |

| Adults | < 10 | < 1 | [1][2][7][8] |

| Peroxisomal Disorders | |||

| Zellweger Syndrome | 10 - 200 | 5 - 50 | [1][2][7][8] |

| Neonatal Adrenoleukodystrophy | 5 - 100 | 2 - 20 | [1][2][7][8] |

| Infantile Refsum Disease | 50 - 500 | 10 - 100 | [1][2][7][8] |

| Rhizomelic Chondrodysplasia Punctata (RCDP) | 50 - 500 | < 1 | [1][2][7][8] |

| Classic Refsum Disease | > 200 (often >1000) | < 3 | [1][2][7][8] |

Experimental Protocols

Measurement of Phytanic and Pristanic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard diagnostic tool for peroxisomal disorders.

1. Sample Preparation:

- To 100 µL of plasma, add internal standards (e.g., deuterated phytanic and pristanic acid).

- Perform acid hydrolysis to release fatty acids from lipids.

- Extract the fatty acids using an organic solvent (e.g., hexane).

- Derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters) for GC analysis.

2. GC-MS Analysis:

- Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column.

- The fatty acid esters are separated based on their boiling points and interaction with the stationary phase.

- The separated compounds are then introduced into a mass spectrometer for detection and quantification.

- Selected ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring characteristic ions of the analytes and internal standards.

3. Quantification:

- Calculate the concentration of phytanic and pristanic acid by comparing the peak areas of the endogenous compounds to their respective deuterated internal standards.

Phytanoyl-CoA Hydroxylase (PAHX) Activity Assay

This assay measures the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer containing Tris-HCl (pH 7.5), Fe(II) sulfate, 2-oxoglutarate, ascorbate, and a source of the enzyme (e.g., cell lysate or purified recombinant protein).

- The substrate, phytanoyl-CoA, is often solubilized with β-cyclodextrin.

2. Enzyme Reaction:

- Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.

- Incubate at 37°C for a defined period (e.g., 30-60 minutes).

- Terminate the reaction by adding a strong acid (e.g., perchloric acid).

3. Product Analysis:

- The product, 2-hydroxyphytanoyl-CoA, can be quantified by various methods, including:

- HPLC: The reaction mixture can be analyzed by reverse-phase HPLC to separate and quantify the product.

- GC-MS: After hydrolysis and derivatization, the resulting 2-hydroxyphytanic acid can be measured by GC-MS.

- Radiochemical Assay: Using radiolabeled 2-oxoglutarate, the production of radiolabeled succinate (B1194679) can be measured as an indirect measure of enzyme activity.

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

This assay measures the cleavage of 2-hydroxyphytanoyl-CoA into pristanal and formyl-CoA.[2]

1. Reaction Mixture Preparation:

- Prepare a reaction medium containing Tris buffer (pH 7.5), MgCl₂, thiamine pyrophosphate (TPP), and the enzyme source.[2]

- The substrate, 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA (a radiolabeled analog of 2-hydroxyphytanoyl-CoA), is used.[2]

2. Enzyme Reaction:

- Start the incubation at 37°C by adding the enzyme source to the reaction medium.[2]

- After a specific time (e.g., 10 minutes), terminate the reaction with perchloric acid.[2]

3. Product Analysis:

- The production of [¹⁴C]formyl-CoA, which is readily hydrolyzed to [¹⁴C]formate, is measured.[2] The radioactive formate (B1220265) can be quantified by scintillation counting after separation from the unreacted substrate.[2]

Peroxisome Isolation from Cultured Cells

This protocol allows for the enrichment of peroxisomes for further biochemical studies.

1. Cell Harvesting and Homogenization:

- Harvest cultured cells (e.g., fibroblasts or hepatocytes) and wash with a suitable buffer.

- Resuspend the cell pellet in a homogenization buffer containing sucrose (B13894) and protease inhibitors.

- Homogenize the cells using a Dounce homogenizer or a similar method to disrupt the plasma membrane while keeping organelles intact.

2. Differential Centrifugation:

- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and unbroken cells.

- Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g) to obtain a pellet enriched in mitochondria and peroxisomes.

3. Density Gradient Centrifugation:

- Resuspend the organelle pellet and layer it on top of a density gradient (e.g., sucrose or OptiPrep gradient).

- Centrifuge at high speed (e.g., 100,000 x g) for several hours. Peroxisomes will migrate to a specific density within the gradient, separating them from mitochondria and other organelles.

- Carefully collect the peroxisome-enriched fraction. The purity of the fraction can be assessed by measuring the activity of marker enzymes for different organelles (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Regulatory Mechanisms

The expression of genes involved in phytanic acid metabolism is tightly regulated, primarily through the action of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . Phytanic acid and its metabolites can act as ligands for PPARα.[9][10] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.